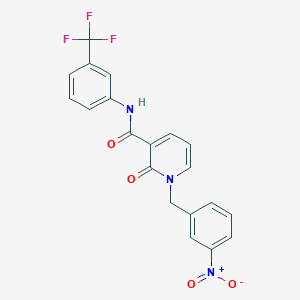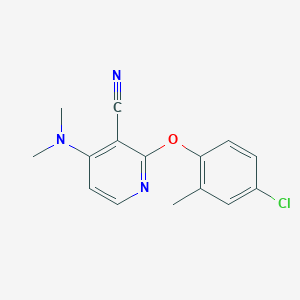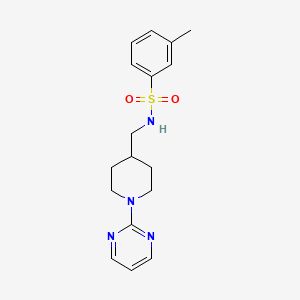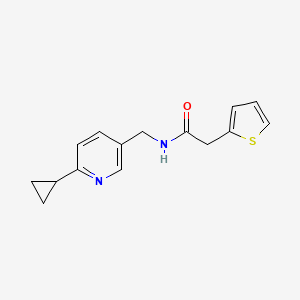![molecular formula C13H15N5O3 B2391096 1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-40-8](/img/structure/B2391096.png)
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as XAV-939, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. XAV-939 is a potent inhibitor of the Wnt signaling pathway, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
XAV-939 inhibits the Wnt signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of the protein Axin. Axin is a key regulator of the Wnt signaling pathway, and its degradation leads to the activation of the pathway. XAV-939 stabilizes Axin by inhibiting tankyrase, leading to the inhibition of the Wnt signaling pathway.
Biochemical and Physiological Effects:
XAV-939 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, XAV-939 inhibits cell proliferation and induces apoptosis by blocking the Wnt signaling pathway. In neurodegenerative diseases, XAV-939 protects neurons from degeneration and improves cognitive function by blocking the Wnt signaling pathway. In bone diseases, XAV-939 promotes bone formation and inhibits bone resorption by blocking the Wnt signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of XAV-939 is its potency and specificity for the Wnt signaling pathway. XAV-939 has been shown to be a highly effective inhibitor of the pathway, making it a valuable tool for studying the role of the pathway in various cellular processes. However, one limitation of XAV-939 is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of XAV-939. One direction is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another direction is the investigation of the role of the pathway in other diseases, such as diabetes and cardiovascular disease. Finally, the development of XAV-939 as a therapeutic agent for cancer, neurodegenerative diseases, and bone diseases is an important future direction.
Métodos De Síntesis
The synthesis of XAV-939 involves several steps, including the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-3-methylbutan-1-ol to produce 2,4-dichloro-5-nitro-3-(2-hydroxy-3-methylbutan-1-yl)pyrimidine. The resulting compound is then reacted with 2-bromoacetophenone to produce 2,4-dichloro-5-nitro-3-(2-oxopropyl)-6-(2-phenylacetophenone)pyrimidine. Finally, the compound is reduced using palladium on carbon to produce XAV-939.
Aplicaciones Científicas De Investigación
XAV-939 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and bone diseases. In cancer research, XAV-939 has been shown to inhibit the proliferation of cancer cells and induce apoptosis by blocking the Wnt signaling pathway. XAV-939 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, XAV-939 has been shown to protect neurons from degeneration and improve cognitive function in animal models of Alzheimer's disease. In bone disease research, XAV-939 has been shown to promote bone formation and inhibit bone resorption, making it a potential treatment for osteoporosis.
Propiedades
IUPAC Name |
4,6,7-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-7-5-17-9-10(14-12(17)15(7)3)16(4)13(21)18(11(9)20)6-8(2)19/h5H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVXGGUCUVPHSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)
![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)
![N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391023.png)



![Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2391028.png)
![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2391035.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)